Methyl 2,2,3,3-tetramethylbutanoate
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Overview
Description
Methyl 2,2,3,3-tetramethylbutanoate: is an organic compound with the molecular formula C9H18O2 . It is a methyl ester derivative of 2,2,3,3-tetramethylbutanoic acid. This compound is known for its branched structure, which contributes to its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2,3,3-tetramethylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 2,2,3,3-tetramethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2,3,3-tetramethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 2,2,3,3-tetramethylbutanoic acid and methanol.
Reduction: 2,2,3,3-tetramethylbutanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2,2,3,3-tetramethylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, particularly in drug delivery systems where esters are used as prodrugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.
Mechanism of Action
The mechanism of action of methyl 2,2,3,3-tetramethylbutanoate involves its interaction with various molecular targets, depending on the specific application. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Methyl isobutyrate: Another methyl ester with a branched structure, but with different physical and chemical properties.
Ethyl acetate: A simple ester used widely in industry, but with a linear structure.
Methyl butyrate: Similar in structure but lacks the extensive branching seen in methyl 2,2,3,3-tetramethylbutanoate.
Uniqueness: this compound is unique due to its highly branched structure, which imparts distinct physical properties such as lower boiling points and different solubility characteristics compared to its linear or less-branched counterparts. This branching also influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
methyl 2,2,3,3-tetramethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2,3)9(4,5)7(10)11-6/h1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKKMXZMTBLTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497403 |
Source
|
Record name | Methyl 2,2,3,3-tetramethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50902-76-6 |
Source
|
Record name | Methyl 2,2,3,3-tetramethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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